(S)-N-Formylsarcolysine: A Technical Overview of Its Predicted Chemical Properties and Biological Activity
(S)-N-Formylsarcolysine: A Technical Overview of Its Predicted Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on (S)-N-Formylsarcolysine is limited in publicly available literature. The following information is a technical guide based on the well-documented properties of its parent compound, (S)-Sarcolysine (Melphalan), and established principles of N-formylation chemistry. All properties and protocols should be considered predictive and require experimental validation.
Executive Summary
(S)-N-Formylsarcolysine is a derivative of the potent alkylating agent (S)-Sarcolysine, also known as Melphalan.[1][2] Melphalan is a cornerstone therapy for multiple myeloma and other cancers, exerting its cytotoxic effects through DNA alkylation.[3][4] The introduction of an N-formyl group to the alpha-amino acid moiety of sarcolysine is hypothesized to modify its physicochemical properties, potentially influencing its solubility, membrane permeability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[5] This document provides a comprehensive overview of the predicted chemical properties, a hypothetical synthesis protocol, and the expected mechanism of action of (S)-N-Formylsarcolysine, based on the established characteristics of its parent compound and known chemical transformations.
Core Chemical Properties
The chemical properties of (S)-N-Formylsarcolysine are extrapolated from those of (S)-Sarcolysine (Melphalan). The N-formylation adds a formyl group (-CHO) to the primary amine of the amino acid structure.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of (S)-N-Formylsarcolysine and its parent compound.
| Property | (S)-Sarcolysine (Melphalan) | (S)-N-Formylsarcolysine (Predicted) | Reference / Justification |
| Synonyms | L-Sarcolysine, Melphalan, L-PAM | N-Formyl-L-sarcolysine, N-Formylmelphalan | Standard chemical nomenclature.[1][2] |
| Appearance | Off-white to buff powder | Expected to be a solid, likely a white to off-white powder | Based on the physical state of the parent compound.[1][2] |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₈Cl₂N₂O₃ | Addition of a CHO group to the molecular formula of Sarcolysine.[2][4][6] |
| Molecular Weight | 305.20 g/mol | 333.21 g/mol | Calculated based on the addition of a formyl group (28.01 g/mol ) to the molecular weight of Sarcolysine.[2][4][6] |
| Solubility | Practically insoluble in water, soluble in dilute mineral acids | Potentially altered solubility profile compared to the parent compound. | N-formylation can modify the polarity and hydrogen bonding capabilities of the molecule. |
| Stability | Undergoes hydrolysis in aqueous solutions. | Expected to undergo hydrolysis, particularly at the chloroethyl groups. | The reactive bis(2-chloroethyl)amino group is the primary site of degradation.[7] |
Experimental Protocols
Hypothetical Synthesis of (S)-N-Formylsarcolysine
This protocol is a proposed method based on modern, mild N-formylation techniques suitable for complex amino acids, designed to be selective and minimize racemization.[5]
Objective: To selectively formylate the primary α-amino group of (S)-Sarcolysine.
Reagents:
-
(S)-Sarcolysine (Melphalan)
-
Formic Acid (HCO₂H)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-Sarcolysine (1 equivalent) in a mixture of DMF and H₂O (e.g., 1:1 v/v) to a concentration of approximately 0.2 M.
-
Addition of Reagents: To the stirred solution, add formic acid (5 equivalents), sodium bicarbonate (10 equivalents), and Oxyma (2 equivalents).[5]
-
Initiation of Reaction: Add EDCI (2 equivalents) to the reaction mixture.[5]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1% aqueous HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield (S)-N-Formylsarcolysine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Hypothetical workflow for the synthesis of (S)-N-Formylsarcolysine.
Biological Activity and Mechanism of Action
Predicted Mechanism of Action
The biological activity of (S)-N-Formylsarcolysine is expected to be primarily dictated by its sarcolysine moiety. The core mechanism of action is DNA alkylation.[4][7][8]
-
Cellular Uptake: Melphalan is transported into cells via amino acid transporters, such as LAT1 and LAT2.[8] The N-formylation may alter the affinity for these transporters, potentially affecting the rate and selectivity of cellular uptake.
-
Activation: Like other nitrogen mustards, the bis(2-chloroethyl)amino group of sarcolysine cyclizes to form a highly reactive aziridinium ion intermediate.[8] This is the active alkylating species.
-
DNA Alkylation: The aziridinium ion electrophilically attacks nucleophilic sites on DNA, primarily the N7 position of guanine residues.[4][7][9]
-
Cross-linking: As a bifunctional alkylating agent, sarcolysine can react a second time, forming DNA inter-strand or intra-strand cross-links.[7][10][11]
-
Cytotoxicity: These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][12] This cytotoxic effect is generally observed in both resting and rapidly dividing cells.[7]
The N-formyl group is not expected to participate directly in DNA alkylation. However, it may influence the drug's PK/PD properties, such as absorption, distribution, metabolism, and excretion (ADME), which could modulate its overall therapeutic efficacy and toxicity profile.[5]
Caption: Predicted mechanism of action for (S)-N-Formylsarcolysine.
Conclusion
(S)-N-Formylsarcolysine represents a chemically modified version of the well-established anticancer agent, sarcolysine. While its fundamental mechanism of action is predicted to remain the alkylation of DNA, the addition of an N-formyl group presents an opportunity to refine its pharmacological properties. The synthesis is feasible through established chemical methods. Further research is essential to experimentally validate the predicted properties, synthesis, and biological activity of (S)-N-Formylsarcolysine to determine its potential as a novel therapeutic agent.
References
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Melphalan - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
